molecular formula C10H8O2 B165439 2,3-Dihydroxynaphthalene CAS No. 92-44-4

2,3-Dihydroxynaphthalene

Cat. No. B165439
Key on ui cas rn: 92-44-4
M. Wt: 160.17 g/mol
InChI Key: JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Patent
US08741917B2

Procedure details

A suspension of 5.0 g of 2,3-Dihydroxynaphthalene dimesitylate in 50 ml of acetic anhydride was treated with 12 ml of 70% HNO3 at such a rate as to keep the temperature between 37-40° C. A cooling bath should be kept under the flask, ready to be raised if necessary, as the temperature should not be allowed to exceed 45° C. The 12.0 ml of nitric acid was added to the reaction mixture over a period of 1-2 h. After 2 h, the reaction mixture was cooled to 5° C. in an ice bath and the precipitate was collected by filtration and washed with ether. Yield 5-Nitro-2,3-dihydroxynaphthalene dimesitylate 70%; mp 199-201° C., 1H NMR (DMSO-d6) δ 3.58 (s, 6H), 7.76 (t, J=8.0 Hz, 1H), 8.25-8.65 (m, 4H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(OC(=O)C)(=O)C>[N+:13]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[C:11]([OH:12])[C:2]([OH:1])=[CH:3]2)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 37-40° C
CUSTOM
Type
CUSTOM
Details
A cooling bath should be kept under the flask
TEMPERATURE
Type
TEMPERATURE
Details
ready to be raised if necessary, as the temperature should not
CUSTOM
Type
CUSTOM
Details
to exceed 45° C
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C2C=C(C(=CC2=CC=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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